![molecular formula C9H10O4 B6600839 2-(2-hydroxy-4-methoxyphenyl)acetic acid CAS No. 20503-09-7](/img/structure/B6600839.png)
2-(2-hydroxy-4-methoxyphenyl)acetic acid
Overview
Description
2-(2-Hydroxy-4-methoxyphenyl)acetic acid, abbreviated as 2-HMPAA, is a phenolic acid found in plants, fruits, and vegetables. It is a naturally occurring compound with a wide range of applications in the scientific and medical fields. It is of interest due to its antioxidant and anti-inflammatory properties, as well as its ability to inhibit the growth of certain bacteria and fungi. In
Scientific Research Applications
Crystallography and Molecular Structure
In the field of crystallography, the compound 2-(2-hydroxy-4-methoxyphenyl)acetic acid has been studied for its molecular structure. Okabe, Suga, and Kohyama (1995) examined the orientation of the acetic acid side chain in relation to the phenyl ring, finding it to be roughly perpendicular. This investigation contributes to understanding the compound's crystalline behavior and molecular interactions (Okabe, Suga, & Kohyama, 1995).
Analytical Chemistry and Biomarker Research
In analytical chemistry and biomarker research, 2-(2-hydroxy-4-methoxyphenyl)acetic acid has been utilized in mass fragmentographic methods. Sjöquist, Lindström, and Anggard (1973) developed methods for determining its concentration in various biological fluids, such as cerebrospinal fluid and urine, using deuterium-labeled species for precision (Sjöquist, Lindström, & Anggard, 1973).
Pharmacology and Metabolite Analysis
In pharmacology, the compound has been identified as a metabolite in various studies. For instance, Kanamori et al. (2002) found it as a metabolite of 4-bromo-2,5-dimethoxyphenethylamine in rats, providing insights into the metabolic pathways and transformation products of this psychoactive substance (Kanamori et al., 2002).
Organic Synthesis and Chiral Auxiliaries
In organic synthesis, this compound has been explored as a potential chiral auxiliary. Majewska (2019) investigated its use in differentiating diastereomeric alcohols and amines, highlighting its potential in stereoselective synthesis (Majewska, 2019).
properties
IUPAC Name |
2-(2-hydroxy-4-methoxyphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5,10H,4H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNLRSITUPUOOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxy-4-methoxyphenyl)acetic acid | |
CAS RN |
20503-09-7 | |
Record name | 2-(2-hydroxy-4-methoxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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